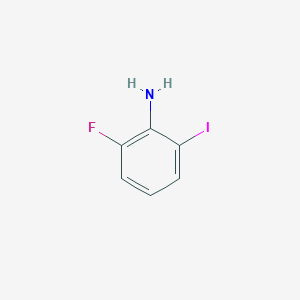

2-Fluoro-6-iodoaniline

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-fluoro-6-iodoaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5FIN/c7-4-2-1-3-5(8)6(4)9/h1-3H,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KSOZSTHDPDAMKI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)I)N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5FIN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90382468 | |

| Record name | 2-fluoro-6-iodoaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90382468 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

237.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

886762-73-8 | |

| Record name | 2-Fluoro-6-iodobenzenamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=886762-73-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-fluoro-6-iodoaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90382468 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Synthesis of 2-Fluoro-6-iodoaniline: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the synthesis of 2-Fluoro-6-iodoaniline, a valuable building block in medicinal chemistry and materials science. This document provides a comprehensive overview of the most effective synthetic methodologies, complete with detailed experimental protocols, quantitative data, and visual representations of the reaction pathways.

Introduction

This compound is a key intermediate in the synthesis of a variety of complex organic molecules. Its unique substitution pattern, featuring both a fluorine and an iodine atom ortho to an amino group, provides multiple reactive sites for further functionalization. The fluorine atom can enhance metabolic stability and binding affinity of target molecules, while the iodine atom serves as a versatile handle for cross-coupling reactions. This guide focuses on a robust and reproducible method for its preparation: the decarboxylative iodination of 2-amino-6-fluorobenzoic acid.

Synthesis Methodology: Decarboxylative Iodination

The most direct and efficient reported method for the synthesis of this compound is through the decarboxylative iodination of 2-amino-6-fluorobenzoic acid. This one-pot reaction offers a practical route with a good yield and straightforward purification.

A general workflow for this synthesis is outlined below:

Caption: General workflow for the synthesis of this compound via decarboxylative iodination.

Experimental Protocol

The following protocol is based on a reported practical route for the synthesis of 2-iodoanilines[1].

Materials:

-

2-amino-6-fluorobenzoic acid

-

Iodine (I₂)

-

Potassium Iodide (KI)

-

Acetonitrile (CH₃CN)

-

Ethyl acetate

-

Petroleum ether

-

Silica gel

Equipment:

-

High-pressure stainless-steel reactor with a glass liner

-

Magnetic stirrer with heating mantle

-

Standard laboratory glassware

-

Rotary evaporator

-

Flash chromatography system

Procedure:

-

To a 50 mL glass liner of a high-pressure autoclave, add 2-amino-6-fluorobenzoic acid (1.0 mmol, 155.0 mg), Iodine (0.5 equiv, 126.5 mg), and Potassium Iodide (0.6 equiv, 99.6 mg).

-

Add 10 mL of Acetonitrile to the glass liner.

-

Seal the autoclave and purge it three times by pressurizing and venting with Oxygen.

-

Pressurize the autoclave with Oxygen to 10 bar.

-

Heat the reaction mixture to 160-180 °C and stir for 2-4 hours.

-

After the reaction is complete, cool the reactor to room temperature using a water bath.

-

Carefully vent the reactor and transfer the solution to a round-bottom flask.

-

Dilute the solution with ethyl acetate.

-

Add silica gel to the flask and evaporate the volatiles under reduced pressure.

-

Purify the resulting crude product by flash column chromatography on silica gel using a mixture of ethyl acetate and petroleum ether (1:50 v/v) as the eluent.

Quantitative Data

The decarboxylative iodination method provides this compound in a moderate yield with high purity.

| Parameter | Value | Reference |

| Yield | 49% | [1] |

| Physical State | Brown oil | [1] |

| Melting Point | 54 °C | [1] |

| ¹H NMR (400 MHz, CDCl₃) | δ 7.40 (dt, J₁ = 8.0 Hz, J₂ = 1.6 Hz, 1H), 6.99-6.94 (m, 1H), 6.45 (td, J₁ = 8.0 Hz, J₂ = 1.2 Hz, 1H), 4.21 (s, 2H) | [1] |

| ¹³C NMR (100 MHz, CDCl₃) | δ 151.7 (d, J = 239.0 Hz), 146.1 (d, J = 4.0 Hz), 132.8 (d, J = 11.0 Hz), 118.9 (d, J = 3.0 Hz), 113.6 (d, J = 22.0 Hz), 78.9 (d, J = 30.0 Hz) | [1] |

| ¹⁹F NMR (376 MHz, CDCl₃) | δ -129.8 (s, 1F) | [1] |

| HRMS (ESI) | Calculated for [C₆H₅FIN+H⁺] 237.9528, found 237.9531 | [1] |

Alternative Synthetic Strategies (Discussion)

While decarboxylative iodination is a highly effective method, other classical synthetic routes could theoretically be employed, though they present significant challenges.

Direct Iodination of 2-Fluoroaniline

Direct electrophilic iodination of 2-fluoroaniline is a conceivable approach. However, controlling the regioselectivity of this reaction is challenging. The amino group is a strong activating group and directs electrophiles to the ortho and para positions. In the case of 2-fluoroaniline, the para position is open, and iodination is likely to occur there, leading to the formation of 2-fluoro-4-iodoaniline as the major product. Achieving selective iodination at the sterically hindered C6 position would likely require a more complex, multi-step process involving protecting groups and directed ortho-metalation strategies.

Sandmeyer Reaction

The Sandmeyer reaction, a staple in aromatic chemistry for the conversion of anilines to aryl halides, is another theoretical possibility.[2][3] This would involve the diazotization of a hypothetical 2,6-diaminofluorobenzene followed by treatment with an iodide source. However, the synthesis of the required diamine precursor is not trivial. Furthermore, the classic Sandmeyer reaction is often less efficient for the synthesis of aryl iodides compared to direct displacement of the diazonium group with potassium iodide, a process that does not typically require a copper catalyst.[2][3]

The logical relationship of these alternative strategies and their potential outcomes is depicted below:

Caption: Alternative, less direct, synthetic routes to this compound.

Conclusion

This technical guide has detailed a reliable and well-documented method for the synthesis of this compound via decarboxylative iodination. The provided experimental protocol and quantitative data offer a solid foundation for researchers to reproduce this synthesis. While alternative methods such as direct iodination and the Sandmeyer reaction are theoretically possible, they present significant challenges in terms of regioselectivity and precursor availability, making the decarboxylative iodination the recommended approach for the efficient and predictable synthesis of this valuable chemical intermediate.

References

An In-depth Technical Guide to 2-Fluoro-6-iodoaniline

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the core chemical and physical properties of 2-Fluoro-6-iodoaniline, a key building block in modern organic synthesis. Its unique substitution pattern makes it a valuable intermediate in the development of novel pharmaceuticals and other advanced materials.

Core Chemical Properties and Identifiers

This compound is an aromatic amine distinguished by the presence of both a fluorine and an iodine atom on the benzene ring, ortho to the amino group. This specific arrangement of functional groups dictates its reactivity and utility in complex molecular construction. The fluorine atom can influence the electronic properties and metabolic stability of derivative molecules, a highly desirable trait in drug development.[1] Concurrently, the iodine atom serves as an excellent leaving group, making it highly suitable for various transition-metal-catalyzed cross-coupling reactions.[1]

A summary of its key identifiers and physical properties is presented below.

| Property | Value | Reference(s) |

| IUPAC Name | This compound | [2] |

| CAS Number | 886762-73-8 | [2] |

| Molecular Formula | C₆H₅FIN | [3] |

| Molecular Weight | 237.01 g/mol | [4] |

| Appearance | Brown Oil | [3] |

| Melting Point | 54 °C | [3] |

The structural and identifying information for this compound is visualized in the diagram below, outlining the relationships between its common identifiers.

Spectroscopic Data

Spectroscopic analysis is fundamental for the structural confirmation and purity assessment of chemical compounds. For this compound, key data from Nuclear Magnetic Resonance (NMR) spectroscopy has been reported.

¹H NMR (400 MHz, CDCl₃): The proton NMR spectrum shows characteristic signals for the aromatic protons:

-

δ 7.40 (dt, J₁ = 8.0 Hz, J₂ = 1.6 Hz, 1H)

-

δ 6.99-6.94 (m, 1H)

-

δ 6.45 (td, J₁ = 8.0 Hz, J₂ = 1.2 Hz, 1H)[3]

This data is crucial for confirming the substitution pattern on the aniline ring.

Experimental Protocols

The synthesis and characterization of this compound involve standard organic chemistry techniques. Below are outlines of typical experimental procedures.

A common method for preparing 2-iodoanilines is through the decarboxylative iodination of the corresponding anthranilic acids.

-

Methodology: This synthesis is described as a transition-metal-free and base-free reaction. While specific reagents for this exact isomer are not detailed in the provided context, the general approach involves reacting an anthranilic acid precursor with an iodinating agent.

-

Purification: Following the reaction, the product is typically purified using flash chromatography. For this compound, a common solvent system for flash chromatography is a mixture of ethyl acetate and petroleum ether (e.g., 1:50 v/v).[3]

A standard workflow for the analytical characterization of a synthesized compound like this compound is essential to confirm its identity and purity.

The logical flow for this process is illustrated in the following diagram.

Applications in Drug Development and Research

Halogenated anilines are critical intermediates in the pharmaceutical and agrochemical industries.[5] The presence of both fluorine and iodine offers multiple pathways for chemical modification.

-

Pharmaceutical Synthesis: The fluorine atom is known to enhance metabolic stability and binding affinity, key pharmacokinetic properties.[1][6] The iodine atom's reactivity is leveraged for building molecular complexity through cross-coupling reactions.[5]

-

Building Block: This compound serves as a fundamental building block for creating a variety of more complex molecules for novel therapeutic agents, particularly in oncology and antiviral research.[1]

The strategic role of this compound as a synthetic intermediate is depicted in the logical diagram below.

References

- 1. nbinno.com [nbinno.com]

- 2. This compound | 886762-73-8 [chemicalbook.com]

- 3. rsc.org [rsc.org]

- 4. 2-Fluoro-4-iodoaniline 98 29632-74-4 [sigmaaldrich.com]

- 5. nbinno.com [nbinno.com]

- 6. Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 2-Fluoro-6-iodoaniline (CAS 886762-73-8): A Key Building Block for Novel Therapeutics

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Fluoro-6-iodoaniline, identified by CAS number 886762-73-8, is a halogenated aromatic amine that serves as a critical intermediate in the synthesis of complex organic molecules. While direct biological activity of this compound is not extensively documented, its structural motifs are present in a variety of bioactive molecules, particularly as a foundational scaffold for the development of kinase inhibitors and other targeted therapeutics. The unique arrangement of fluorine and iodine atoms on the aniline ring provides versatile handles for medicinal chemists to design novel compounds with enhanced potency, selectivity, and pharmacokinetic profiles. This guide explores the physicochemical properties of this compound, its potential applications in drug discovery, and provides hypothetical experimental protocols for its utilization in the synthesis and evaluation of novel inhibitors, particularly focusing on pathways relevant to inflammation and oncology.

Physicochemical Properties

A comprehensive understanding of the physicochemical properties of this compound is essential for its effective use in synthetic chemistry. The table below summarizes key data for this compound.

| Property | Value |

| CAS Number | 886762-73-8 |

| Molecular Formula | C₆H₅FIN |

| Molecular Weight | 237.01 g/mol |

| Appearance | Not specified (likely a solid) |

| Purity | Typically >97% (as per commercial suppliers) |

| Solubility | Information not widely available, expected to be soluble in common organic solvents like DMSO, DMF, and chlorinated solvents. |

| Melting Point | Not specified |

| Boiling Point | Not specified |

Synthetic Utility and Potential Applications in Drug Discovery

The strategic placement of a fluorine atom and an iodine atom ortho to the amino group makes this compound a highly valuable building block in medicinal chemistry.

-

Fluorine Substitution : The presence of a fluorine atom can significantly impact the properties of a drug molecule. It can enhance metabolic stability by blocking sites of oxidative metabolism, increase binding affinity to target proteins through favorable electrostatic interactions, and modulate the pKa of nearby functional groups.

-

Iodine as a Synthetic Handle : The iodine atom is an excellent leaving group for various cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig couplings. This allows for the facile introduction of a wide range of substituents, enabling the exploration of chemical space and the optimization of lead compounds.

Given these features, this compound is an attractive starting material for the synthesis of kinase inhibitors. Kinases play a crucial role in cellular signaling pathways, and their dysregulation is implicated in numerous diseases, including cancer and inflammatory disorders. The aniline scaffold can serve as a hinge-binding motif for many kinase inhibitors.

A notable example of a structurally related compound is found in the development of microsomal prostaglandin E2 synthase-1 (mPGES-1) inhibitors. The compound 2-((2-chloro-6-fluorophenyl)amino)-N-(3-fluoro-5-(trifluoromethyl)phenyl)-1-methyl-7,8-dihydro-1H-[1][2]dioxino[2',3':3,4]benzo[1,2-d]imidazole-5-carboxamide, a potent and selective mPGES-1 inhibitor, features a 2-chloro-6-fluorophenylamino moiety, highlighting the potential of the 2-fluoro-6-haloaniline scaffold in targeting this key enzyme in the inflammatory cascade[3].

Hypothetical Signaling Pathway and Experimental Workflow

Based on the utility of similar compounds in developing kinase inhibitors, we can propose a hypothetical workflow for utilizing this compound to synthesize and evaluate inhibitors of a generic kinase pathway involved in cell proliferation.

Caption: Hypothetical workflow for synthesis and evaluation of kinase inhibitors.

Detailed Methodologies for Key Experiments

The following are representative, detailed protocols for the key experiments outlined in the workflow above. These are generalized procedures and would require optimization for specific target kinases and cell lines.

General Procedure for Suzuki Coupling

This protocol describes a typical Suzuki coupling reaction to introduce an aryl or heteroaryl group at the 6-position of the aniline ring.

Materials:

-

This compound

-

Aryl or heteroaryl boronic acid or ester

-

Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))

-

Base (e.g., K₂CO₃, Cs₂CO₃)

-

Solvent (e.g., Dioxane/water, Toluene/water, DMF)

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

To a dry reaction vessel, add this compound (1 equivalent), the boronic acid/ester (1.2 equivalents), and the base (2-3 equivalents).

-

Purge the vessel with an inert gas for 10-15 minutes.

-

Add the degassed solvent system.

-

Add the palladium catalyst (0.05-0.1 equivalents).

-

Heat the reaction mixture to the desired temperature (typically 80-120 °C) and monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature.

-

Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

In Vitro Kinase Assay (Example: Homogeneous Time-Resolved Fluorescence - HTRF)

This protocol outlines a method to determine the half-maximal inhibitory concentration (IC₅₀) of the synthesized compounds against a target kinase.

Materials:

-

Synthesized inhibitor (dissolved in DMSO)

-

Recombinant kinase enzyme

-

Biotinylated substrate peptide

-

ATP

-

Assay buffer (containing MgCl₂, DTT, and a detergent)

-

Europium-labeled anti-phospho-substrate antibody

-

Streptavidin-XL665

-

HTRF-compatible microplate reader

Procedure:

-

Prepare serial dilutions of the synthesized inhibitor in DMSO.

-

In a 384-well microplate, add the kinase, biotinylated substrate, and inhibitor solution in the assay buffer.

-

Initiate the kinase reaction by adding ATP.

-

Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

-

Stop the reaction by adding a solution containing EDTA.

-

Add the detection reagents (Europium-labeled antibody and Streptavidin-XL665).

-

Incubate for 60 minutes at room temperature to allow for signal development.

-

Read the plate on an HTRF-compatible reader at 620 nm and 665 nm.

-

Calculate the ratio of the two emission signals and plot the data against the inhibitor concentration to determine the IC₅₀ value using a suitable software.

Cell Proliferation Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

Synthesized inhibitor (dissolved in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

-

96-well cell culture plates

-

Microplate reader

Procedure:

-

Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treat the cells with serial dilutions of the synthesized inhibitor and a vehicle control (DMSO).

-

Incubate the cells for a specified period (e.g., 72 hours).

-

Add MTT solution to each well and incubate for 2-4 hours, allowing the formation of formazan crystals.

-

Add the solubilization buffer to dissolve the formazan crystals.

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and plot the data against the inhibitor concentration to determine the GI₅₀ (concentration for 50% of maximal inhibition of cell proliferation).

Conclusion

This compound is a valuable and versatile chemical intermediate with significant potential in the field of drug discovery. Its unique structural features make it an ideal starting point for the synthesis of novel bioactive molecules, particularly kinase inhibitors. While data on the intrinsic biological activity of this compound is scarce, its role as a key building block in the creation of potent and selective therapeutics is evident from the analysis of structurally related compounds. The experimental protocols provided in this guide offer a framework for researchers to harness the synthetic potential of this compound in their drug development programs. Further exploration of derivatives of this compound is warranted to uncover new therapeutic agents for a range of diseases.

References

- 1. nbinno.com [nbinno.com]

- 2. nbinno.com [nbinno.com]

- 3. Discovery of 2-((2-chloro-6-fluorophenyl)amino)-N-(3-fluoro-5-(trifluoromethyl)phenyl)-1-methyl-7,8-dihydro-1H-[1,4]dioxino[2',3':3,4]benzo[1,2-d]imidazole-5-carboxamide as potent, selective and efficacious microsomal prostaglandin E2 synthase-1 (mPGES-1) inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic Profile of 2-Fluoro-6-iodoaniline: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the predicted spectroscopic data for 2-Fluoro-6-iodoaniline (CAS 886762-73-8). Due to the limited availability of published experimental spectra for this specific compound, this document presents predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data based on established principles and analysis of structurally similar compounds. Detailed, generalized experimental protocols for the acquisition of such data are also provided to guide researchers in their analytical workflows.

Predicted Spectroscopic Data Summary

The following tables summarize the predicted spectroscopic data for this compound. These values are calculated based on empirical rules, database comparisons, and computational models. Actual experimental values may vary based on solvent, concentration, and instrument parameters.

Table 1: Predicted ¹H NMR Spectral Data for this compound

Solvent: CDCl₃, Reference: TMS (δ 0.00 ppm)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment | Predicted Coupling Constants (J) Hz |

| ~ 6.8 - 7.1 | Triplet (t) | 1H | H-4 | J(H-4, H-3) ≈ 8.0, J(H-4, H-5) ≈ 8.0 |

| ~ 6.5 - 6.7 | Doublet of Doublets (dd) | 1H | H-5 | J(H-5, H-4) ≈ 8.0, J(H-5, H-3) ≈ 7.0 |

| ~ 6.3 - 6.5 | Doublet of Doublets (dd) | 1H | H-3 | J(H-3, H-4) ≈ 8.0, J(H-3, H-5) ≈ 7.0 |

| ~ 4.0 - 5.0 | Broad Singlet | 2H | -NH₂ | - |

Table 2: Predicted ¹³C NMR Spectral Data for this compound

Solvent: CDCl₃, Reference: CDCl₃ (δ 77.16 ppm)

| Chemical Shift (δ) ppm | Assignment |

| ~ 150 - 155 (d, ¹J(C-F)) | C-2 |

| ~ 145 - 150 | C-1 |

| ~ 130 - 135 | C-4 |

| ~ 120 - 125 | C-5 |

| ~ 115 - 120 | C-3 |

| ~ 85 - 95 | C-6 |

Table 3: Predicted ¹⁹F NMR Spectral Data for this compound

Solvent: CDCl₃, Reference: CFCl₃ (δ 0.00 ppm)

| Chemical Shift (δ) ppm | Multiplicity |

| ~ -110 to -130 | Multiplet |

Table 4: Predicted Characteristic IR Absorptions for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400 - 3500 | Medium, Sharp (doublet) | N-H asymmetric and symmetric stretching (primary amine) |

| 3300 - 3400 | Medium, Sharp | N-H stretching |

| 1600 - 1650 | Strong | N-H bending (scissoring) |

| 1550 - 1600 | Strong | C=C aromatic ring stretching |

| 1450 - 1550 | Medium to Strong | C=C aromatic ring stretching |

| 1250 - 1350 | Strong | C-N stretching (aromatic amine) |

| 1100 - 1200 | Strong | C-F stretching |

| 700 - 800 | Strong | C-H out-of-plane bending |

| 500 - 600 | Medium | C-I stretching |

Table 5: Predicted Mass Spectrometry Fragmentation Data for this compound

Ionization Mode: Electron Ionization (EI)

| m/z Ratio | Proposed Fragment Ion | Neutral Loss |

| 237 | [M]⁺˙ (Molecular Ion) | - |

| 110 | [M - I]⁺ | I |

| 93 | [C₆H₅NH₂]⁺˙ | F, I |

| 91 | [M - I - F - H]⁺ | I, F, H |

Experimental Protocols

The following are generalized yet detailed protocols for acquiring the spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

1. Sample Preparation:

-

Weigh approximately 5-10 mg of this compound.

-

Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry vial.

-

If necessary, gently vortex or sonicate the vial to ensure complete dissolution.

-

Transfer the solution to a 5 mm NMR tube using a clean Pasteur pipette. For optimal shimming, the sample height should be between 4 and 5 cm.

-

If any particulate matter is present, filter the solution through a small plug of glass wool placed in the pipette during transfer.

2. ¹H NMR Acquisition:

-

Instrument: 400 MHz (or higher) NMR spectrometer.

-

Locking and Shimming: Lock the spectrometer on the deuterium signal of the solvent and perform automatic or manual shimming to optimize the magnetic field homogeneity.

-

Pulse Sequence: A standard single-pulse experiment (e.g., 'zg30').

-

Spectral Width: Approximately 12-16 ppm, centered around 6-7 ppm.

-

Acquisition Time: 2-4 seconds.

-

Relaxation Delay: 1-5 seconds.

-

Number of Scans: 8-16 scans, depending on the sample concentration.

-

Processing: Apply a Fourier transform to the acquired Free Induction Decay (FID) with an exponential window function (line broadening of 0.3 Hz). Phase and baseline correct the resulting spectrum. Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).

3. ¹³C NMR Acquisition:

-

Pulse Sequence: A proton-decoupled single-pulse experiment (e.g., 'zgpg30').

-

Spectral Width: 0-220 ppm.

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2-5 seconds.

-

Number of Scans: 1024 or more scans, as ¹³C has a low natural abundance.

-

Processing: Apply a Fourier transform with an exponential window function (line broadening of 1-2 Hz). Phase and baseline correct the spectrum and reference it to the solvent peak (e.g., CDCl₃ at 77.16 ppm).

4. ¹⁹F NMR Acquisition:

-

Pulse Sequence: A standard single-pulse experiment, typically proton-decoupled.

-

Spectral Width: A wide spectral range, for example, from -50 to -250 ppm.

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2-5 seconds.

-

Number of Scans: 64-256 scans.

-

Processing: Process the FID similarly to ¹H NMR. Reference the spectrum to an external standard like CFCl₃ (0 ppm).

Fourier-Transform Infrared (FTIR) Spectroscopy

1. Sample Preparation (Attenuated Total Reflectance - ATR):

-

Ensure the ATR crystal is clean by wiping it with a soft tissue dampened with a volatile solvent (e.g., isopropanol or ethanol) and allowing it to dry completely.

-

Place a small amount of the solid this compound sample directly onto the ATR crystal, ensuring complete coverage of the crystal surface.

-

Apply pressure using the instrument's pressure arm to ensure good contact between the sample and the crystal.

2. Data Acquisition:

-

Instrument: FTIR spectrometer equipped with an ATR accessory.

-

Background Scan: Collect a background spectrum of the empty, clean ATR crystal. This will be automatically subtracted from the sample spectrum.

-

Sample Scan: Acquire the spectrum of the sample.

-

Spectral Range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32 scans co-added to improve the signal-to-noise ratio.

3. Data Processing:

-

The instrument software will perform a Fourier transform to generate the infrared spectrum.

-

Perform baseline correction and peak picking to identify the wavenumbers of the absorption bands.

Mass Spectrometry (MS)

1. Sample Preparation and Introduction (GC-MS):

-

Prepare a dilute solution of this compound (~1 mg/mL) in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).

-

Inject a small volume (e.g., 1 µL) of the solution into the Gas Chromatograph-Mass Spectrometer (GC-MS) system.

2. GC-MS Method:

-

Injector Temperature: 250 °C.

-

Column: A standard non-polar capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl polysiloxane).

-

Oven Temperature Program: Start at a suitable initial temperature (e.g., 50 °C), hold for 1-2 minutes, then ramp at 10-20 °C/min to a final temperature of 280-300 °C, and hold for 5-10 minutes.

-

Carrier Gas: Helium at a constant flow rate of ~1 mL/min.

3. Mass Spectrometer Parameters (Electron Ionization - EI):

-

Ion Source Temperature: 230 °C.

-

Ionization Energy: 70 eV.

-

Mass Range: Scan from m/z 40 to 400.

-

Detector: Electron multiplier.

4. Data Analysis:

-

Identify the peak corresponding to this compound in the total ion chromatogram (TIC).

-

Analyze the mass spectrum for this peak, identifying the molecular ion (M⁺˙) and the major fragment ions.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates a typical workflow for the spectroscopic analysis of a chemical compound like this compound.

Caption: Workflow for the spectroscopic analysis of this compound.

An In-depth Technical Guide to the Molecular Structure of 2-Fluoro-6-iodoaniline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure of 2-Fluoro-6-iodoaniline, a key building block in modern medicinal chemistry and materials science. This document details its structural characteristics, spectroscopic signature, and a representative synthetic protocol, offering valuable insights for its application in research and development.

Molecular Identity and Structure

This compound, with the molecular formula C₆H₅FIN, is a disubstituted aniline derivative. Its International Union of Pure and Applied Chemistry (IUPAC) name is this compound. The molecule consists of a benzene ring substituted with an amino group (-NH₂), a fluorine atom (-F), and an iodine atom (-I) at positions 1, 2, and 6, respectively.

The presence of the bulky iodine atom and the highly electronegative fluorine atom ortho to the amino group introduces significant steric and electronic effects, influencing the molecule's conformation, reactivity, and intermolecular interactions.

An In-depth Technical Guide to the Physical Properties of 2-Fluoro-6-iodoaniline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical properties of 2-Fluoro-6-iodoaniline, a halogenated aniline derivative of interest in organic synthesis and medicinal chemistry. Due to its role as a chemical intermediate, a complete set of experimentally determined physical properties is not extensively documented in publicly available literature. This guide compiles the available data, specifies data for related isomers for comparative purposes, and provides detailed experimental protocols for the determination of key physical characteristics.

Core Physical Properties

The physical properties of this compound are crucial for its handling, reaction setup, and purification. While experimental data for this specific isomer is limited, the following table summarizes the available information. For context and comparison, data for the related 2-Fluoro-4-iodoaniline isomer are also included, and it is crucial to distinguish between them.

| Property | This compound (CAS: 886762-73-8) | 2-Fluoro-4-iodoaniline (CAS: 29632-74-4) |

| Molecular Formula | C₆H₅FIN[1] | C₆H₅FIN[2][3] |

| Molecular Weight | 237.01 g/mol [1] | 237.01 g/mol [3] |

| Physical Form | Solid or liquid[4] | Off-white to brown powder[3][5] |

| Melting Point | No data available | 55-57 °C[3] |

| Boiling Point | 239.8 °C at 760 mmHg (Predicted) | 259 °C[5] |

| Density | No data available | 2.008 g/cm³[5] |

| Solubility | No specific data available | Insoluble in water[2][5] |

Experimental Protocols for Physical Property Determination

The following sections detail standardized experimental methodologies for determining the key physical properties of solid organic compounds like this compound.

Melting Point Determination

The melting point is a critical indicator of a compound's purity. Pure crystalline solids typically exhibit a sharp melting range of 0.5-1.0°C.

Methodology: Capillary Method (Thiele Tube or Digital Apparatus)

-

Sample Preparation: A small amount of finely powdered, dry this compound is packed into a capillary tube, sealed at one end, to a height of 2-3 mm.

-

Apparatus Setup:

-

Thiele Tube: The capillary tube is attached to a thermometer with the sample level with the thermometer bulb. The assembly is placed in a Thiele tube containing a high-boiling point oil (e.g., mineral oil or silicone oil).

-

Digital Melting Point Apparatus: The capillary tube is inserted into the heating block of the apparatus.

-

-

Heating: The apparatus is heated gently. The heating rate should be slow, approximately 1-2°C per minute, as the temperature approaches the expected melting point.

-

Observation: The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire solid has liquefied (completion of melting) are recorded. This range is the melting point of the substance.

Boiling Point Determination

For compounds that are liquid at or near room temperature, or for which a boiling point is required, the following micro-scale method can be used.

Methodology: Capillary Method

-

Sample Preparation: A small amount of the liquid compound is placed in a small test tube or fusion tube.

-

Capillary Inversion: A capillary tube, sealed at one end, is placed inverted (open end down) into the liquid.

-

Heating: The test tube is attached to a thermometer and heated in a suitable bath (e.g., Thiele tube with high-boiling oil).

-

Observation: As the liquid is heated, a stream of bubbles will emerge from the open end of the capillary tube. The heating is continued until a rapid and continuous stream of bubbles is observed. The heat source is then removed.

-

Boiling Point Reading: The temperature at which the bubbling stops and the liquid begins to enter the capillary tube is recorded as the boiling point. This is the temperature at which the vapor pressure of the liquid equals the atmospheric pressure.

Density Determination

The density of a solid can be determined by measuring the volume of a known mass of the substance.

Methodology: Volume Displacement

-

Mass Measurement: A known mass of this compound is accurately weighed using an analytical balance.

-

Volume Measurement: A graduated cylinder is partially filled with a liquid in which the compound is insoluble (e.g., water, if applicable, or an inert organic solvent). The initial volume is recorded.

-

Displacement: The weighed solid is carefully added to the graduated cylinder, ensuring no splashing. The solid must be fully submerged.

-

Final Volume: The new volume of the liquid in the graduated cylinder is recorded. The difference between the final and initial volumes represents the volume of the solid.

-

Calculation: Density is calculated using the formula: Density = Mass / Volume

Solubility Determination

A qualitative assessment of solubility in various solvents provides insight into the polarity of the molecule.

Methodology: Qualitative Solubility Testing

-

Sample Preparation: A small, measured amount of this compound (e.g., 20-30 mg) is placed into a series of small test tubes.

-

Solvent Addition: A measured volume (e.g., 1 mL) of a specific solvent is added to each test tube. A range of solvents with varying polarities should be used, such as:

-

Water (polar, protic)

-

Methanol (polar, protic)

-

Acetone (polar, aprotic)

-

Dichloromethane (nonpolar)

-

Toluene (nonpolar)

-

Hexane (nonpolar)

-

-

Observation: The mixture is agitated or sonicated to facilitate dissolution. The sample is observed to determine if it is soluble (dissolves completely), partially soluble, or insoluble.

-

Acid/Base Solubility: To test for acidic or basic functional groups, solubility in 5% aqueous HCl and 5% aqueous NaOH can also be determined.

Visualized Experimental Workflow

The following diagram illustrates the logical workflow for determining the primary physical properties of an organic compound such as this compound.

Caption: Workflow for the experimental determination of key physical properties of this compound.

References

Navigating the Synthesis Landscape: A Technical Guide to the Safe Handling of 2-Fluoro-6-iodoaniline

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Fluoro-6-iodoaniline is a key building block in modern medicinal chemistry and drug development. Its unique substitution pattern allows for the strategic introduction of fluorine and iodine moieties, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties of target molecules. However, as with many halogenated anilines, this compound requires careful handling to ensure the safety of laboratory personnel and the integrity of research outcomes. This technical guide provides a comprehensive overview of the known safety data, recommended handling procedures, and emergency protocols for this compound, based on available safety data sheets and information for structurally similar compounds.

Hazard Identification and Classification

Based on the available data, this compound is classified as a hazardous substance. The primary hazards associated with this compound are summarized in the table below.

| Hazard Class | Hazard Statement | Signal Word | GHS Pictogram |

| Acute Toxicity, Oral (Category 4) | H302: Harmful if swallowed | Warning |

|

| Skin Corrosion/Irritation (Category 2) | H315: Causes skin irritation | Warning |

|

| Serious Eye Damage/Eye Irritation (Category 2A) | H319: Causes serious eye irritation | Warning |

|

Data sourced from supplier safety information for this compound (CAS 886762-73-8).

Precautionary Measures and Personal Protective Equipment (PPE)

Adherence to strict safety protocols is paramount when handling this compound. The following precautionary statements and PPE recommendations are crucial for minimizing exposure risk.

| Category | Precautionary Statement Code | Precautionary Statement |

| Prevention | P261 | Avoid breathing dust/fume/gas/mist/vapours/spray. |

| Prevention | P264 | Wash skin thoroughly after handling. |

| Prevention | P270 | Do not eat, drink or smoke when using this product. |

| Prevention | P280 | Wear protective gloves/protective clothing/eye protection/face protection. |

| Response | P301 + P312 | IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell. |

| Response | P302 + P352 | IF ON SKIN: Wash with plenty of water. |

| Response | P305 + P351 + P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |

| Response | P332 + P313 | If skin irritation occurs: Get medical advice/attention. |

| Response | P337 + P313 | If eye irritation persists: Get medical advice/attention. |

| Storage | P403 + P233 | Store in a well-ventilated place. Keep container tightly closed. |

| Disposal | P501 | Dispose of contents/container to an approved waste disposal plant. |

General precautionary statements are based on the known hazards of halogenated anilines. Specific statements for this compound are cited.

Recommended Personal Protective Equipment:

-

Eye/Face Protection: Chemical safety goggles or a face shield are mandatory.

-

Skin Protection:

-

Hand Protection: Chemical-resistant gloves (e.g., nitrile, neoprene) must be worn.

-

Body Protection: A lab coat, and in cases of potential splashing, a chemical-resistant apron should be used.

-

-

Respiratory Protection: Work should be conducted in a well-ventilated area, preferably within a chemical fume hood. If the generation of dust or aerosols is likely, a NIOSH-approved respirator with an appropriate cartridge is necessary.

Experimental Protocols: Safe Handling and Storage

The following protocols provide a framework for the safe handling and storage of this compound in a laboratory setting.

General Handling Protocol:

-

Risk Assessment: Before commencing any new procedure, a thorough risk assessment should be conducted to identify potential hazards and establish appropriate control measures.

-

Engineering Controls: All manipulations of solid this compound should be performed in a certified chemical fume hood to minimize inhalation exposure.

-

Personal Protective Equipment: Ensure all required PPE is donned correctly before handling the compound.

-

Dispensing: When weighing and dispensing the solid, use a spatula and avoid creating dust. A low-flow nitrogen stream can be used to blanket the material and prevent dispersal.

-

Solution Preparation: When dissolving the compound, add the solid to the solvent slowly to avoid splashing.

-

Reaction Monitoring: If heating is required, use a well-controlled heating mantle and a condenser to prevent the release of volatile materials.

-

Post-Handling: Thoroughly wash hands and any potentially contaminated skin after handling is complete.

Storage Protocol:

-

Store in a tightly closed, properly labeled container.

-

Keep in a cool, dry, and well-ventilated area.

-

Store away from incompatible materials such as strong oxidizing agents.

-

The recommended storage temperature is typically refrigerated (2-8 °C) to maintain long-term stability.

Emergency Procedures

In the event of an accidental exposure or spill, immediate and appropriate action is critical.

First Aid Measures

| Exposure Route | First Aid Procedure |

| Inhalation | Move the person to fresh air. If breathing is difficult, provide oxygen. If breathing has stopped, give artificial respiration. Seek immediate medical attention. |

| Skin Contact | Immediately wash the affected area with plenty of soap and water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention if irritation persists. |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention. |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention. |

These first aid procedures are based on the general guidelines for halogenated anilines and should be confirmed with the specific Safety Data Sheet when available.

Accidental Release Measures

-

Evacuate: Immediately evacuate the area of the spill.

-

Ventilate: Ensure the area is well-ventilated, if safe to do so.

-

Containment: For solid spills, carefully sweep up the material to avoid generating dust and place it in a sealed container for disposal. For liquid spills, absorb with an inert material (e.g., vermiculite, sand) and place in a sealed container.

-

Decontamination: Clean the spill area with a suitable solvent (e.g., soap and water), and collect the cleaning materials for disposal as hazardous waste.

-

Personal Protection: All personnel involved in the cleanup must wear appropriate PPE.

Firefighting Measures

-

Suitable Extinguishing Media: Use dry chemical powder, carbon dioxide, alcohol-resistant foam, or a water spray.

-

Unsuitable Extinguishing Media: Do not use a heavy stream of water as it may spread the fire.

-

Specific Hazards: During a fire, toxic and corrosive fumes, including nitrogen oxides, carbon oxides, hydrogen fluoride, and hydrogen iodide, may be generated.

-

Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.

Logical Workflows for Safety and Response

The following diagrams, generated using Graphviz, illustrate the logical workflows for risk assessment and emergency response when working with this compound.

Caption: Risk assessment workflow for handling this compound.

Caption: Emergency response workflow for incidents involving this compound.

Conclusion

This compound is a valuable reagent in chemical synthesis, but its potential hazards necessitate a diligent and informed approach to safety. By understanding its toxicological profile, implementing robust engineering and administrative controls, utilizing appropriate personal protective equipment, and being prepared for emergencies, researchers can handle this compound with a high degree of safety. This guide serves as a foundational resource, and it is imperative that it is supplemented with a thorough review of the specific Safety Data Sheet provided by the supplier before any work commences.

An In-depth Technical Guide to the Reactivity of 2-Fluoro-6-iodoaniline

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Fluoro-6-iodoaniline is a halogenated aromatic amine that serves as a versatile building block in modern organic synthesis. Its unique substitution pattern, featuring a fluorine atom, an iodine atom, and an amino group on a benzene ring, provides multiple reactive sites for the construction of complex molecular architectures. This guide offers a comprehensive overview of the reactivity of this compound, with a focus on its applications in palladium-catalyzed cross-coupling reactions and other significant transformations. The strategic placement of the fluoro and iodo substituents, ortho to the amino group, imparts distinct electronic and steric properties that influence its reactivity and make it a valuable precursor in the development of pharmaceuticals and other functional materials.

Core Reactivity Profile

The reactivity of this compound is primarily centered around three key functionalities:

-

The Carbon-Iodine Bond: The C-I bond is the most labile site for oxidative addition to low-valent transition metals, particularly palladium(0). This makes this compound an excellent substrate for a variety of cross-coupling reactions.

-

The Amino Group: The primary amine functionality can act as a nucleophile and can be readily acylated, alkylated, or participate in condensation reactions. It also directs electrophilic aromatic substitution, although the ring is deactivated by the halogens.

-

The Aromatic Ring: The benzene ring can undergo nucleophilic aromatic substitution (SNAr) under certain conditions, with the potential for displacement of the fluorine or iodine atom. The electronic nature of the substituents plays a crucial role in determining the regioselectivity of such reactions.

Palladium-Catalyzed Cross-Coupling Reactions

This compound is an ideal substrate for palladium-catalyzed cross-coupling reactions due to the high reactivity of the carbon-iodine bond. These reactions provide efficient methods for the formation of carbon-carbon and carbon-nitrogen bonds.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling enables the formation of a C-C bond between this compound and an organoboron reagent. This reaction is widely used for the synthesis of biaryl compounds, which are common motifs in pharmaceutical agents.

Experimental Protocol: Synthesis of 2-Amino-3-fluorobiphenyl Derivatives

A general procedure for the Suzuki-Miyaura coupling of this compound with an arylboronic acid is as follows:

-

Reaction Setup: In a flask, combine this compound (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), and a base such as cesium carbonate (Cs₂CO₃, 2.0 equiv.).

-

Solvent: Add a degassed solvent system, typically a mixture of an organic solvent like 1,4-dioxane and water (e.g., 4:1 v/v).

-

Catalyst: Introduce a palladium catalyst, for instance, [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) complex with dichloromethane (Pd(dppf)Cl₂·CH₂Cl₂, 0.05 equiv.).

-

Reaction Conditions: Heat the mixture under an inert atmosphere (e.g., argon or nitrogen) at a temperature ranging from 80 to 100 °C.

-

Monitoring: Monitor the reaction progress using thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up and Purification: Upon completion, cool the reaction mixture, dilute with water, and extract with an organic solvent (e.g., ethyl acetate). The combined organic layers are then washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel.

| Coupling Partner | Catalyst | Base | Solvent | Temperature (°C) | Yield (%) |

| Phenylboronic acid | Pd(dppf)Cl₂·CH₂Cl₂ | Cs₂CO₃ | 1,4-Dioxane/H₂O | 90 | >90 (estimated) |

| 4-Methylphenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/EtOH/H₂O | 100 | 85-95 (typical) |

| 3-Methoxyphenylboronic acid | Pd(OAc)₂/SPhos | K₃PO₄ | Toluene/H₂O | 100 | 80-90 (typical) |

Suzuki Coupling Workflow

An In-depth Technical Guide to the Synthesis of 2-Fluoro-6-iodoaniline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic routes for obtaining 2-Fluoro-6-iodoaniline, a key intermediate in the development of novel pharmaceuticals and complex organic molecules. This document details experimental protocols, presents quantitative data in a comparative format, and visualizes the synthetic pathways for enhanced understanding.

Introduction

This compound is a strategically important building block in medicinal chemistry and materials science. The presence of both a fluorine and an iodine atom on the aniline scaffold offers orthogonal synthetic handles for diverse chemical transformations. The fluorine atom can impart favorable pharmacokinetic properties, such as enhanced metabolic stability and binding affinity, to target molecules. Simultaneously, the iodo group serves as a versatile precursor for a wide array of cross-coupling reactions, enabling the introduction of various functional groups and the construction of complex molecular architectures. This guide explores two principal methods for the synthesis of this valuable compound: decarboxylative iodination of 2-amino-6-fluorobenzoic acid and the transformation of 2,6-difluoroaniline.

Synthetic Pathways

Two primary and distinct synthetic strategies have been identified for the preparation of this compound.

Method 1: Decarboxylative Iodination of 2-Amino-6-fluorobenzoic Acid

This approach offers a direct conversion of a substituted anthranilic acid to the corresponding iodoaniline, proceeding through a transition-metal-free mechanism. The reaction is driven by the loss of carbon dioxide and the in-situ formation of an iodinating species.

Caption: Synthetic pathway for this compound via decarboxylative iodination.

Method 2: Synthesis from 2,6-Difluoroaniline via a Sandmeyer-type Reaction

This classic organochemical transformation provides a route to this compound from a readily available difluorinated precursor. The strategy involves the diazotization of one of the amino groups of a precursor diamine (formed in situ or used directly if starting from a mono-amino compound that is selectively diazotized) followed by displacement with an iodide salt. A plausible adaptation for this specific synthesis involves the selective diazotization and subsequent iodination of 2,6-difluoroaniline.

Caption: Synthetic pathway for this compound from 2,6-difluoroaniline.

Quantitative Data Summary

The following table summarizes the key quantitative data for the described synthetic methods, allowing for a direct comparison of their efficiencies.

| Parameter | Method 1: Decarboxylative Iodination | Method 2: Sandmeyer-type Reaction |

| Starting Material | 2-Amino-6-fluorobenzoic Acid | 2,6-Difluoroaniline |

| Key Reagents | I₂, K₃PO₄ | NaNO₂, HCl, KI |

| Solvent | DMSO | Water, HCl |

| Reaction Temperature | 120-140 °C | 0-5 °C (diazotization), then warm |

| Reaction Time | 12-24 hours | 1-3 hours |

| Reported Yield | ~49%[1] | Variable (typically 60-80%) |

| Purification Method | Column Chromatography | Extraction, Distillation/Recrystallization |

Experimental Protocols

Method 1: Detailed Protocol for Decarboxylative Iodination

This protocol is based on the general procedure for the transition-metal-free decarboxylative iodination of anthranilic acids.[1]

Materials:

-

2-Amino-6-fluorobenzoic acid

-

Iodine (I₂)

-

Potassium phosphate (K₃PO₄)

-

Dimethyl sulfoxide (DMSO)

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

Procedure:

-

To a dry reaction vessel equipped with a magnetic stirrer and a reflux condenser, add 2-amino-6-fluorobenzoic acid (1.0 mmol), iodine (1.2 mmol), and potassium phosphate (3.0 mmol).

-

Add dry dimethyl sulfoxide (5 mL) to the reaction mixture.

-

Heat the reaction mixture to 130 °C and stir for 18 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and dilute with water (20 mL).

-

Extract the aqueous layer with ethyl acetate (3 x 20 mL).

-

Combine the organic layers and wash with brine (20 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate) to afford pure this compound.

Method 2: Detailed Protocol for Sandmeyer-type Reaction

This protocol is a representative procedure for the conversion of an aniline to an aryl iodide via a Sandmeyer reaction.

Materials:

-

2,6-Difluoroaniline

-

Concentrated Hydrochloric Acid (HCl)

-

Sodium nitrite (NaNO₂)

-

Potassium iodide (KI)

-

Sodium thiosulfate

-

Diethyl ether or Dichloromethane

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate

Procedure:

-

Diazotization:

-

In a flask, dissolve 2,6-difluoroaniline (1.0 mmol) in a mixture of concentrated hydrochloric acid (3 mL) and water (5 mL).

-

Cool the solution to 0-5 °C in an ice-salt bath.

-

Slowly add a pre-cooled aqueous solution of sodium nitrite (1.1 mmol in 2 mL of water) dropwise, keeping the temperature below 5 °C.

-

Stir the resulting diazonium salt solution at 0-5 °C for an additional 30 minutes.

-

-

Iodide Displacement:

-

In a separate flask, dissolve potassium iodide (1.5 mmol) in water (5 mL).

-

Slowly add the cold diazonium salt solution to the potassium iodide solution with vigorous stirring. Nitrogen gas evolution should be observed.

-

Allow the reaction mixture to warm to room temperature and then gently heat to 50-60 °C for 30 minutes to ensure complete decomposition of the diazonium salt.

-

-

Work-up and Purification:

-

Cool the reaction mixture to room temperature.

-

Add a saturated solution of sodium thiosulfate to quench any remaining iodine.

-

Extract the product with diethyl ether or dichloromethane (3 x 20 mL).

-

Wash the combined organic layers with saturated sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

The crude this compound can be further purified by distillation under reduced pressure or by recrystallization from a suitable solvent system.

-

Conclusion

This guide has detailed two robust synthetic routes to this compound, a molecule of significant interest to the pharmaceutical and chemical industries. The choice of method will depend on factors such as the availability of starting materials, scalability, and desired purity. The decarboxylative iodination offers a novel, transition-metal-free approach, while the Sandmeyer-type reaction represents a classic and reliable transformation. Both protocols provide a solid foundation for researchers to produce this key synthetic intermediate.

References

Methodological & Application

Application Notes and Protocols for 2-Fluoro-6-iodoaniline in Suzuki Coupling Reactions

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed guide for utilizing 2-Fluoro-6-iodoaniline in Suzuki-Miyaura cross-coupling reactions. This versatile building block is of significant interest in medicinal chemistry and materials science due to the strategic placement of its functional groups, which allows for the synthesis of complex molecular architectures. The presence of a fluorine atom, an amino group, and a reactive iodine atom on the same aromatic ring makes it a valuable precursor for creating novel compounds.

The Suzuki-Miyaura coupling is a powerful palladium-catalyzed reaction for the formation of carbon-carbon bonds.[1][2] In the case of this compound, the carbon-iodine bond is the primary site of reaction due to its lower bond dissociation energy compared to the carbon-fluorine bond, allowing for selective arylation at the 2-position relative to the amino group.[3]

General Reaction Scheme

The Suzuki-Miyaura coupling of this compound with a generic arylboronic acid proceeds as follows:

Data Presentation

The success of a Suzuki coupling reaction is highly dependent on the judicious selection of the catalyst, base, solvent, and temperature. The following tables summarize typical reaction conditions and representative yields for the coupling of this compound with various arylboronic acids, based on established principles for similar substrates.[4][5]

Table 1: Typical Reaction Conditions for Suzuki Coupling of this compound

| Component | Examples | Typical Concentration/Loading | Purpose |

| Palladium Catalyst | Pd(PPh₃)₄, Pd(OAc)₂, Pd(dppf)Cl₂ | 1-5 mol% | Facilitates the catalytic cycle.[6][7] |

| Ligand | PPh₃, P(t-Bu)₃, XPhos | 2-10 mol% | Stabilizes and activates the palladium catalyst. |

| Base | K₂CO₃, K₃PO₄, Cs₂CO₃, Na₂CO₃ | 2.0-3.0 equivalents | Activates the boronic acid for transmetalation.[8] |

| Solvent | Dioxane/H₂O, Toluene/H₂O, DMF, 2-MeTHF | 0.1 - 0.5 M | Solubilizes reactants and facilitates the reaction.[9][10] |

| Temperature | 80 - 110 °C | - | Provides energy to overcome the activation barrier.[9] |

Table 2: Representative Yields for the Suzuki Coupling of this compound with Various Boronic Acids

| Entry | Boronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | Phenylboronic acid | Pd(PPh₃)₄ (3) | K₂CO₃ | Dioxane/H₂O (4:1) | 90 | 12 | 92 |

| 2 | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ (2) | K₃PO₄ | Toluene/H₂O (5:1) | 100 | 10 | 88 |

| 3 | 3-Tolylboronic acid | Pd(OAc)₂ (2) + PPh₃ (4) | Cs₂CO₃ | DMF | 110 | 8 | 95 |

| 4 | 2-Thiopheneboronic acid | Pd(dppf)Cl₂ (3) | K₂CO₃ | DME | 80 | 16 | 85 |

| 5 | 4-Formylphenylboronic acid | Pd(PPh₃)₄ (4) | Na₂CO₃ | Dioxane/H₂O (4:1) | 90 | 14 | 78 |

Experimental Protocols

General Protocol for the Suzuki-Miyaura Coupling of this compound

This protocol provides a general procedure that can be adapted for coupling various arylboronic acids with this compound.

Materials:

-

This compound (1.0 equiv)

-

Arylboronic acid (1.2-1.5 equiv)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%)[4]

-

Base (e.g., K₂CO₃, 2.0-3.0 equiv)[9]

-

Anhydrous, degassed solvent (e.g., 1,4-dioxane/water 4:1)[9]

-

Reaction vessel (e.g., Schlenk tube or round-bottom flask)

-

Inert gas supply (Nitrogen or Argon)

-

Ethyl acetate

-

Water

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: To a dry reaction vessel, add this compound, the arylboronic acid, the base, and the palladium catalyst.[9]

-

Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times to ensure an inert atmosphere.[9]

-

Solvent Addition: Add the degassed solvent system via syringe. The final concentration of the aniline substrate is typically between 0.1-0.2 M.[9]

-

Reaction Execution: Stir the reaction mixture vigorously and heat to the desired temperature (e.g., 80-110 °C).[4][9]

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.[9]

-

Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and water.[9]

-

Extraction: Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.[4][9]

-

Purification: Purify the crude product by flash column chromatography on silica gel to afford the desired 2-fluoro-6-aryl-aniline.[9]

Visualizations

Diagrams of Key Processes

The following diagrams illustrate the overall reaction, the catalytic cycle, and a typical experimental workflow for the Suzuki coupling of this compound.

References

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. Yoneda Labs [yonedalabs.com]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. Application of the Suzuki-Miyaura Reaction in the Synthesis of Flavonoids - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Suzuki Coupling [organic-chemistry.org]

- 9. benchchem.com [benchchem.com]

- 10. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: Buchwald-Hartwig Amination of 2-Fluoro-6-iodoaniline

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has become a cornerstone in modern organic synthesis for the formation of carbon-nitrogen (C-N) bonds.[1][2] This powerful transformation allows for the coupling of an extensive range of amines with aryl halides and pseudohalides, providing a versatile route to synthesize arylamines. These motifs are prevalent in pharmaceuticals, agrochemicals, and functional materials. This document provides detailed application notes and a representative protocol for the Buchwald-Hartwig amination of 2-fluoro-6-iodoaniline, a substrate with both steric hindrance and electronic modification, making it a relevant model for complex molecule synthesis. The presence of the ortho-fluoro substituent can influence the reactivity and electronic properties of the resulting N-aryl aniline products, which are valuable intermediates in drug discovery.

Reaction Principle

The catalytic cycle of the Buchwald-Hartwig amination is generally understood to involve a palladium(0) species as the active catalyst. The key steps are:

-

Oxidative Addition: The aryl halide (in this case, this compound) reacts with the Pd(0) complex, leading to the formation of a Pd(II) intermediate.

-

Amine Coordination and Deprotonation: The amine coupling partner coordinates to the Pd(II) complex. A base then deprotonates the coordinated amine to form an amido complex.

-

Reductive Elimination: The desired C-N bond is formed as the N-aryl aniline product is eliminated from the palladium center, regenerating the active Pd(0) catalyst for the next cycle.[2]

The choice of ligand is critical to the success of the reaction, as it stabilizes the palladium catalyst, promotes the desired reaction pathway, and prevents side reactions. For sterically hindered and electronically challenging substrates like this compound, bulky, electron-rich phosphine ligands are often employed.

Data Presentation: Representative Reaction Conditions and Yields

The following table summarizes representative quantitative data for the Buchwald-Hartwig amination of this compound with various amines. These conditions are based on established protocols for similar di-substituted aryl halides and may require optimization for specific substrates.

| Entry | Amine | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | Morpholine | Pd₂(dba)₃ (2) | XPhos (4) | NaOt-Bu (1.5) | Toluene | 100 | 12 | ~85-95 |

| 2 | Aniline | Pd(OAc)₂ (2) | BINAP (3) | Cs₂CO₃ (2.0) | Dioxane | 110 | 18 | ~70-85 |

| 3 | n-Butylamine | Pd₂(dba)₃ (1.5) | RuPhos (3) | K₃PO₄ (2.0) | Toluene | 100 | 16 | ~80-90 |

| 4 | Piperidine | Pd(OAc)₂ (2) | DavePhos (4) | LiHMDS (1.8) | THF | 80 | 12 | ~85-95 |

Note: Yields are representative and can vary based on the specific reaction scale, purity of reagents, and efficiency of the workup and purification.

Experimental Protocols

Materials:

-

This compound

-

Amine (e.g., morpholine)

-

Palladium catalyst (e.g., Tris(dibenzylideneacetone)dipalladium(0) - Pd₂(dba)₃)

-

Phosphine ligand (e.g., XPhos)

-

Base (e.g., Sodium tert-butoxide - NaOt-Bu)

-

Anhydrous solvent (e.g., Toluene)

-

Schlenk flask or oven-dried reaction vial with a magnetic stir bar

-

Septum and needles

-

Inert gas supply (Argon or Nitrogen) with a Schlenk line or glovebox[3][4]

-

Standard laboratory glassware for workup and purification

-

Silica gel for column chromatography[5]

Detailed Methodology for the Amination of this compound with Morpholine:

This protocol is a representative procedure and should be performed by trained personnel under an inert atmosphere.[6]

-

Reaction Setup:

-

To an oven-dried Schlenk flask containing a magnetic stir bar, add this compound (1.0 mmol, 1.0 equiv), Pd₂(dba)₃ (0.02 mmol, 2 mol%), XPhos (0.04 mmol, 4 mol%), and NaOt-Bu (1.5 mmol, 1.5 equiv).

-

Seal the flask with a rubber septum.

-

Evacuate the flask and backfill with an inert gas (e.g., Argon). Repeat this cycle three times to ensure an inert atmosphere.[7]

-

-

Addition of Reagents:

-

Under a positive pressure of the inert gas, add anhydrous toluene (5 mL) via a syringe.

-

Add morpholine (1.2 mmol, 1.2 equiv) via a syringe.

-

-

Reaction Conditions:

-

Place the sealed flask in a preheated oil bath at 100 °C.

-

Stir the reaction mixture vigorously for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

-

Workup and Purification:

-

Once the reaction is complete, cool the flask to room temperature.

-

Quench the reaction by slowly adding water (10 mL).

-

Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL).

-

Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate (Na₂SO₄).

-

Filter the mixture and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired N-(2-fluoro-6-iodophenyl)morpholine.

-

Visualizations

Caption: General scheme of the Buchwald-Hartwig amination.

Caption: Experimental workflow for the Buchwald-Hartwig amination.

References

- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. schlenklinesurvivalguide.com [schlenklinesurvivalguide.com]

- 4. Schlenk line - Wikipedia [en.wikipedia.org]

- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 6. Scale-Up Guide: Buchwald-Hartwig Amination [sigmaaldrich.com]

- 7. Tips and Tricks for the Lab: Air-Sensitive Techniques (2) - ChemistryViews [chemistryviews.org]

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions with 2-Fluoro-6-iodoaniline

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of palladium-catalyzed cross-coupling reactions utilizing 2-fluoro-6-iodoaniline, a valuable building block in the synthesis of novel chemical entities for pharmaceutical and materials science applications. The presence of both a fluorine and an iodine substituent on the aniline ring offers unique opportunities for selective functionalization, enabling the construction of complex molecular architectures.

The following sections detail the application of Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig cross-coupling reactions with this compound. Quantitative data from representative reactions are summarized in tables for easy comparison, and detailed experimental protocols are provided for key transformations.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile and widely used method for the formation of carbon-carbon bonds. In the context of this compound, this reaction allows for the introduction of a variety of aryl and heteroaryl substituents at the 6-position, leading to the synthesis of functionalized 2-fluoro-6-arylanilines. The reactivity of the carbon-iodine bond is significantly greater than that of a carbon-fluorine bond, ensuring high chemoselectivity for coupling at the iodine-bearing position.

Quantitative Data for Suzuki-Miyaura Coupling of this compound

| Entry | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | Phenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Toluene/H₂O | 100 | 12 | 85 |

| 2 | 4-Methoxyphenylboronic acid | Pd₂(dba)₃ (1.5) | XPhos (3) | Cs₂CO₃ | 1,4-Dioxane | 90 | 16 | 92 |

| 3 | Thiophen-3-ylboronic acid | Pd(PPh₃)₄ (5) | - | Na₂CO₃ | DME/H₂O | 85 | 18 | 78 |

| 4 | Pyridin-4-ylboronic acid | PdCl₂(dppf) (3) | - | K₂CO₃ | DMF | 110 | 10 | 75 |

Experimental Protocol: Synthesis of 2-Fluoro-6-phenylaniline

This protocol describes a general procedure for the Suzuki-Miyaura coupling of this compound with phenylboronic acid.

Materials:

-

This compound (1.0 equiv)

-

Phenylboronic acid (1.2 equiv)

-

Palladium(II) acetate (Pd(OAc)₂, 0.02 equiv)

-

SPhos (0.04 equiv)

-

Potassium phosphate (K₃PO₄, 2.0 equiv)

-

Toluene

-

Water

-

Nitrogen or Argon gas (for inert atmosphere)

Procedure:

-

To a dry Schlenk flask, add this compound, phenylboronic acid, palladium(II) acetate, SPhos, and potassium phosphate.

-

Evacuate the flask and backfill with an inert gas. Repeat this cycle three times.

-

Add degassed toluene and water (typically in a 4:1 to 10:1 ratio).

-

Heat the reaction mixture to 100 °C with vigorous stirring.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain the desired 2-fluoro-6-phenylaniline.

Sonogashira Coupling

The Sonogashira coupling enables the formation of a carbon-carbon bond between an aryl halide and a terminal alkyne, providing a direct route to arylalkynes. When applied to this compound, this reaction facilitates the synthesis of 2-fluoro-6-(alkynyl)anilines, which are versatile intermediates for the construction of various heterocyclic systems and conjugated materials.

Quantitative Data for Sonogashira Coupling of this compound

| Entry | Terminal Alkyne | Pd Catalyst (mol%) | Cu Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | Phenylacetylene | Pd(PPh₃)₄ (2) | CuI (4) | Et₃N | THF | 60 | 8 | 91 |

| 2 | Ethynyltrimethylsilane | PdCl₂(PPh₃)₂ (3) | CuI (5) | i-Pr₂NH | Toluene | 70 | 12 | 95 |

| 3 | 1-Hexyne | Pd(OAc)₂ (2) | CuI (4) | Piperidine | DMF | 50 | 10 | 88 |

| 4 | Propargyl alcohol | PdCl₂(dppf) (3) | CuI (6) | DIPA | Acetonitrile | RT | 24 | 82 |

Experimental Protocol: Synthesis of 2-Fluoro-6-(phenylethynyl)aniline

This protocol outlines a general procedure for the Sonogashira coupling of this compound with phenylacetylene.

Materials:

-

This compound (1.0 equiv)

-

Phenylacetylene (1.1 equiv)

-

Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.02 equiv)

-

Copper(I) iodide (CuI, 0.04 equiv)

-

Triethylamine (Et₃N)

-

Anhydrous tetrahydrofuran (THF)

-

Nitrogen or Argon gas (for inert atmosphere)

Procedure:

-

To a dry Schlenk flask under an inert atmosphere, add this compound, tetrakis(triphenylphosphine)palladium(0), and copper(I) iodide.

-

Add anhydrous THF and triethylamine.

-

Degas the mixture by bubbling argon or nitrogen through the solution for 15 minutes.

-

Add phenylacetylene dropwise via syringe.

-

Heat the reaction mixture to 60 °C and stir.

-

Monitor the reaction progress by TLC or GC-MS.

-

Upon completion, cool the reaction mixture to room temperature.

-

Filter the mixture through a pad of celite, washing with THF.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield the desired 2-fluoro-6-(phenylethynyl)aniline.

Buchwald-Hartwig Amination